3,5-dimethoxy-N-(3,4,5-trimethoxybenzyl)benzamide
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Overview
Description
3,5-dimethoxy-N-(3,4,5-trimethoxybenzyl)benzamide is an organic compound with a complex structure characterized by multiple methoxy groups attached to a benzamide core
Mechanism of Action
Target of Action
Similar compounds have been evaluated for antihypertensive and local anesthetic activity , suggesting potential targets could be related to these biological processes.
Mode of Action
Based on the activities of similar compounds, it may interact with its targets to modulate blood pressure or induce local anesthesia .
Result of Action
Related compounds have shown antihypertensive and local anesthetic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-(3,4,5-trimethoxybenzyl)benzamide typically involves the reaction of 3,5-dimethoxybenzoic acid with 3,4,5-trimethoxybenzylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide) to activate the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling are also crucial aspects of industrial synthesis to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethoxy-N-(3,4,5-trimethoxybenzyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to replace methoxy groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the amide group results in the formation of an amine.
Scientific Research Applications
3,5-dimethoxy-N-(3,4,5-trimethoxybenzyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other functional compounds.
Comparison with Similar Compounds
Similar Compounds
3,4,5-trimethoxybenzamide: Similar structure but lacks the additional methoxy groups on the benzyl moiety.
3,5-dimethoxybenzamide: Lacks the trimethoxybenzyl group, resulting in different chemical and biological properties.
Methyl 3,4,5-trimethoxybenzoate: A related ester compound with similar methoxy substitution patterns.
Uniqueness
3,5-dimethoxy-N-(3,4,5-trimethoxybenzyl)benzamide is unique due to the presence of multiple methoxy groups, which enhance its solubility and reactivity
Properties
IUPAC Name |
3,5-dimethoxy-N-[(3,4,5-trimethoxyphenyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO6/c1-22-14-8-13(9-15(10-14)23-2)19(21)20-11-12-6-16(24-3)18(26-5)17(7-12)25-4/h6-10H,11H2,1-5H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTHBEMXLNMINO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCC2=CC(=C(C(=C2)OC)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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